molecular formula C6H9N3 B1319406 5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole CAS No. 1419101-29-3

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

Cat. No. B1319406
M. Wt: 123.16 g/mol
InChI Key: YKOOTMZPXIYQED-UHFFFAOYSA-N
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Description

“5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” can be analyzed using spectral and elemental analyses, as well as single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” can be analyzed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazole derivatives have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
    • For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • While the specific applications and methods of use in this field are not detailed in the sources, the wide range of biological activities of pyrazole derivatives suggests they could be used in the development of new pesticides or herbicides .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are popular due to their ability to act as ligands .
    • The nitrogen atoms in the pyrazole ring can coordinate to metal atoms, forming complexes with various properties .
  • Pharmacology

    • Pyrazole derivatives have been found to have a wide range of pharmacological activities . For example, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Diabetes Treatment

    • Some pyrazole derivatives have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Antitumor, Antimicrobial, Antifungal, Antiviral, Antioxidant, Anti-inflammatory, and Anticoagulant Activities

    • This heterocyclic fragment is a well-known pharmacophore among the functional derivatives of which compounds with antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, as well as anticoagulant activity have been found .
  • Synthesis of Pyrroloquinolones

    • Pyrazole has been used as a promoter in the green synthesis of pyrroloquinolones . This process involves a catalyst-free unusual reaction of diketene, isatin, and primary amines in ethanol . The whole structure of the new product was confirmed by X-ray analysis . This represents a simple and straightforward approach for the synthesis of pyrroloquinolones .
  • Synthesis of Pyrazole Derivatives

    • Pyrazole derivatives have been synthesized using a convenient and high-yielding method involving chalcones and aminoguanidine hydrochloride under ultrasonic irradiation . This process has been used to synthesize innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides .
  • Antituberculosis, Antimicrobial, Antifungal, Anti-inflammatory, Anticancer, and Antidiabetic Agents

    • Pyrazoles have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Future Directions

The future directions in the study of “5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole” and its derivatives could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanisms of action . This will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-3-5-2-7-8-6(5)4-9/h2H,3-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOOTMZPXIYQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221010
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

CAS RN

1419101-29-3
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-29-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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